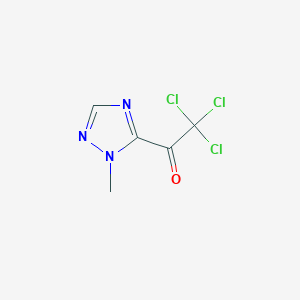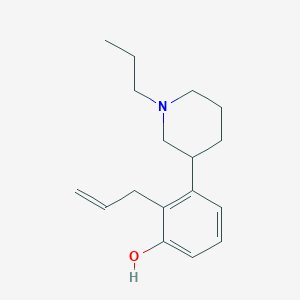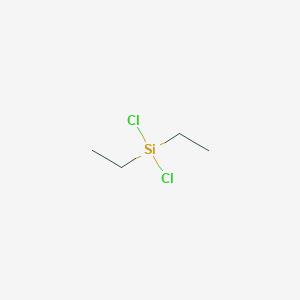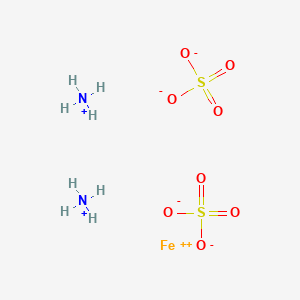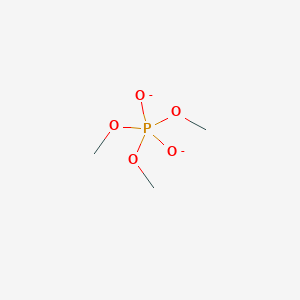
Trimethoxyphosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxyphosphorane (TMP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMP is a phosphorane derivative that is commonly used as a reagent in organic synthesis. The compound is highly reactive and has been shown to be effective in a wide range of chemical reactions.
Wirkmechanismus
Trimethoxyphosphorane acts as a strong nucleophile and Lewis base due to the presence of the phosphorane group. The compound is highly reactive and can undergo a variety of chemical reactions, including nucleophilic substitution and condensation reactions. Trimethoxyphosphorane can also act as a dehydrating agent, facilitating the removal of water from a reaction mixture.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Trimethoxyphosphorane. However, studies have shown that the compound can be toxic to cells at high concentrations. Trimethoxyphosphorane has also been shown to inhibit the growth of cancer cells in vitro, suggesting potential anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Trimethoxyphosphorane in lab experiments is its high reactivity and versatility. The compound can be used in a wide range of chemical reactions and has been shown to be effective in the synthesis of various organic compounds. However, Trimethoxyphosphorane is highly reactive and can be difficult to handle, requiring careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research and development of Trimethoxyphosphorane. One potential application is in the development of new anti-cancer drugs. Studies have shown that Trimethoxyphosphorane has potential anti-cancer properties and could be used as a starting point for the development of new drugs. Other potential applications include the synthesis of new organic compounds and the development of new chemical reactions using Trimethoxyphosphorane as a reagent.
Conclusion:
In conclusion, Trimethoxyphosphorane is a highly reactive and versatile compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis and anti-cancer research. The compound is commonly used as a reagent in a wide range of chemical reactions and has been shown to be effective in the synthesis of various organic compounds. While there is limited research on the biochemical and physiological effects of Trimethoxyphosphorane, studies have shown potential anti-cancer properties and suggest future directions for the development of new drugs and chemical reactions.
Synthesemethoden
Trimethoxyphosphorane can be synthesized through a variety of methods, including the reaction of triphenylphosphine with methyl iodide and sodium hydride. The reaction is typically carried out in anhydrous conditions and can yield high purity Trimethoxyphosphorane. Other methods of synthesis include the reaction of triphenylphosphine with dimethyl sulfate and the reaction of triphenylphosphine with methyl triflate.
Wissenschaftliche Forschungsanwendungen
Trimethoxyphosphorane has been widely used in organic synthesis as a reagent for various chemical reactions. The compound has been shown to be effective in the synthesis of a wide range of organic compounds, including esters, amides, and carboxylic acids. Trimethoxyphosphorane has also been used in the synthesis of natural products, such as alkaloids and terpenoids.
Eigenschaften
CAS-Nummer |
133930-63-9 |
|---|---|
Produktname |
Trimethoxyphosphorane |
Molekularformel |
C3H9O5P-2 |
Molekulargewicht |
156.07 g/mol |
IUPAC-Name |
trimethoxy(dioxido)-λ5-phosphane |
InChI |
InChI=1S/C3H9O5P/c1-6-9(4,5,7-2)8-3/h1-3H3/q-2 |
InChI-Schlüssel |
YFPLWKMFSSSISB-UHFFFAOYSA-N |
SMILES |
COP([O-])([O-])(OC)OC |
Kanonische SMILES |
COP([O-])([O-])(OC)OC |
Andere CAS-Nummern |
133930-63-9 |
Synonyme |
dianionic trimethoxyphosphorane trimethoxyphosphorane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



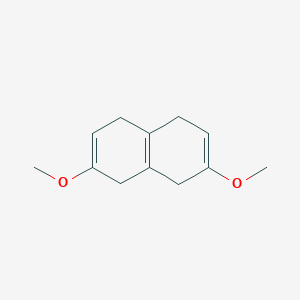
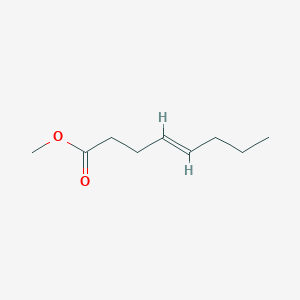
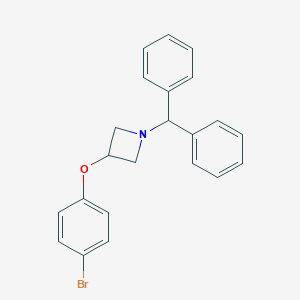
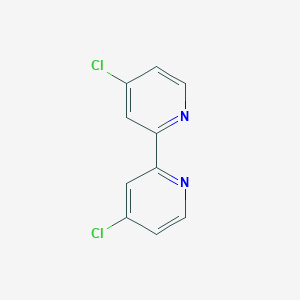
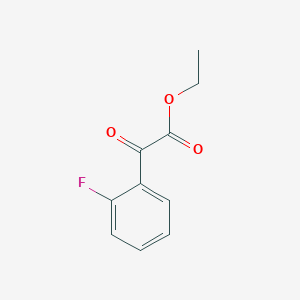

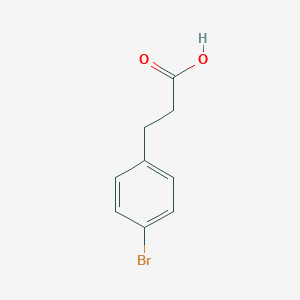
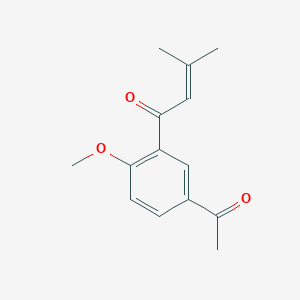
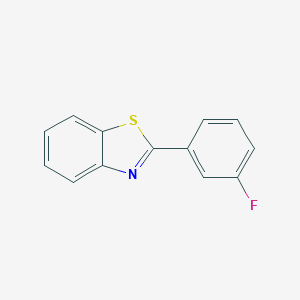
amine hydrochloride](/img/structure/B155508.png)
